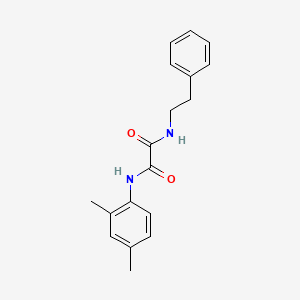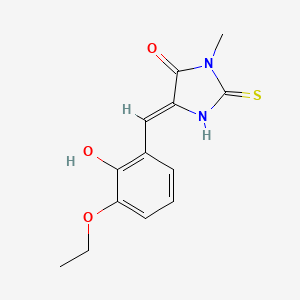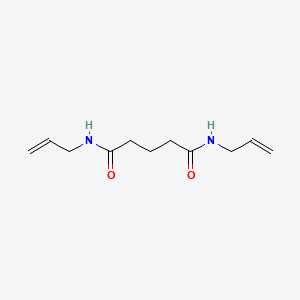
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
説明
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as DPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPEA belongs to the class of amides and has a molecular formula of C20H24N2.
作用機序
The mechanism of action of DPEA is not well understood. However, it is believed that DPEA interacts with certain receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DPEA has been found to have several biochemical and physiological effects. In a study conducted on rats, DPEA was found to have antinociceptive effects, which means it can reduce pain sensitivity. DPEA has also been found to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines. Additionally, DPEA has been found to have antioxidant properties, which means it can protect cells from oxidative damage.
実験室実験の利点と制限
One of the significant advantages of using DPEA in lab experiments is its high purity. DPEA can be easily synthesized and purified, making it an ideal compound for various applications. However, one of the limitations of using DPEA is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on DPEA. One of the significant directions is the development of new synthetic methods for DPEA and its derivatives. Additionally, researchers can explore the potential applications of DPEA in the field of medicine, such as its use as an analgesic or anti-inflammatory agent. Furthermore, the use of DPEA in the synthesis of new materials such as MOFs and coordination polymers can also be explored.
Conclusion:
In conclusion, DPEA is a chemical compound with potential applications in various fields of scientific research. The synthesis of DPEA involves the reaction between 2,4-dimethylbenzoyl chloride and 2-phenylethylamine in the presence of a base. DPEA has been found to have antinociceptive, anti-inflammatory, and antioxidant effects. One of the significant advantages of using DPEA in lab experiments is its high purity. However, its limited solubility in water can make it challenging to use in certain experiments. There are several future directions for the research on DPEA, such as the development of new synthetic methods and the exploration of its potential applications in medicine and materials science.
科学的研究の応用
DPEA has been found to have potential applications in various fields of scientific research. One of the significant applications of DPEA is in the field of organic electronics, where it is used as a hole-transporting material. DPEA has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are materials with high surface area and porosity, making them useful for gas storage, separation, and catalysis. Coordination polymers are materials with unique optical and electronic properties, making them useful for various applications such as sensing and optoelectronics.
特性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-9-16(14(2)12-13)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYCLEGVOYGUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dimethylphenyl)-N-(2-phenylethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)

![(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4777044.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4777050.png)

![ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate](/img/structure/B4777069.png)
![1-methyl-9-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4777083.png)

![N-(1H-indol-2-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777105.png)

![5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione](/img/structure/B4777114.png)
![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4777121.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4777128.png)